molecular formula C12H12O3 B13243646 2-(7-Ethyl-1-benzofuran-3-yl)acetic acid

2-(7-Ethyl-1-benzofuran-3-yl)acetic acid

Cat. No.: B13243646
M. Wt: 204.22 g/mol
InChI Key: TVZMCWXSUDCUEB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 2-(7-Ethyl-1-benzofuran-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 2-(7-Ethyl-1-benzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit the activity of certain enzymes and proteins involved in disease processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

2-(7-ethyl-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C12H12O3/c1-2-8-4-3-5-10-9(6-11(13)14)7-15-12(8)10/h3-5,7H,2,6H2,1H3,(H,13,14)

InChI Key

TVZMCWXSUDCUEB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CO2)CC(=O)O

Origin of Product

United States

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